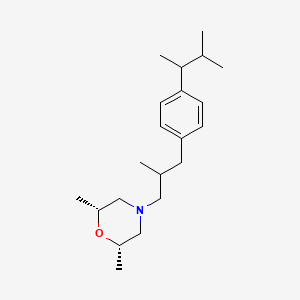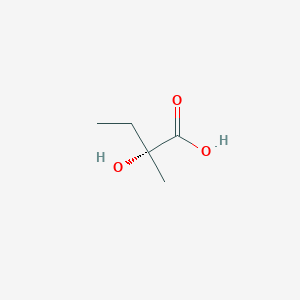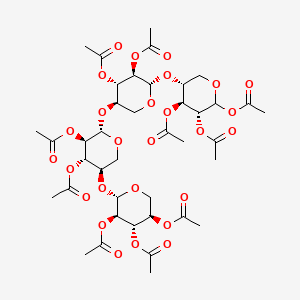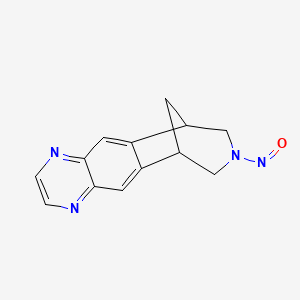
3-Chloro-3-Oxopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-Oxopropanoic Acid: is an organic compound with the molecular formula C3H3ClO3 . It is a derivative of propanoic acid, where a chlorine atom and a keto group are attached to the third carbon atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-3-Oxopropanoic Acid can be synthesized through several methods. One common method involves the chlorination of pyruvic acid. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-3-Oxopropanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or ROH in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: 3-Hydroxy-3-oxopropanoic acid, 3-Amino-3-oxopropanoic acid, or 3-Alkoxy-3-oxopropanoic acid.
Reduction: 3-Chloro-3-hydroxypropanoic acid.
Oxidation: this compound derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-3-Oxopropanoic Acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving keto acids. It helps in understanding metabolic pathways and enzyme mechanisms .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-Oxopropanoic Acid involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
3-Chloro-2-Oxopropanoic Acid: Similar structure but with the chlorine atom on the second carbon.
3-Hydroxy-3-Oxopropanoic Acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
3-Amino-3-Oxopropanoic Acid: Similar structure but with an amino group instead of a chlorine atom.
Uniqueness: 3-Chloro-3-Oxopropanoic Acid is unique due to the presence of both a chlorine atom and a keto group on the same carbon atom. This dual functionality makes it highly reactive and versatile for various chemical reactions and applications .
Propiedades
IUPAC Name |
3-chloro-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO3/c4-2(5)1-3(6)7/h1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFSRVHZJTWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

